molecular formula C11H12O B3058348 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- CAS No. 89044-48-4

1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Cat. No.: B3058348
CAS No.: 89044-48-4
M. Wt: 160.21 g/mol
InChI Key: FFLDXLWVAGFFMF-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- , also known by other names such as 1-Indanone , α-Hydrindone , and α-Indanone , is a chemical compound with the molecular formula C₉H₈O . It falls within the class of cyclic ketones and is structurally related to indanone and indene derivatives. The compound exhibits interesting properties due to its fused-ring structure and substituents .


Synthesis Analysis

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- involves various methods, including cyclization reactions, Friedel-Crafts acylation, and reduction of the corresponding indanone. Researchers have explored both classical and modern synthetic routes to access this compound. Further studies are needed to optimize and develop efficient synthetic protocols .


Molecular Structure Analysis

The molecular structure of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- consists of a bicyclic system, with an indene ring fused to a ketone group. The two methyl groups at positions 2 and 5 contribute to its unique properties. The compound’s planarity and aromaticity play a crucial role in its reactivity and stability .


Chemical Reactions Analysis

  • Functional Group Transformations : Researchers have investigated reactions involving the ketone group, such as oxidation and reduction, to modify the compound’s properties .

Properties

IUPAC Name

2,5-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-10-9(5-7)6-8(2)11(10)12/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLDXLWVAGFFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625738
Record name 2,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89044-48-4
Record name 2,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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